molecular formula C10H16ClNO B3078387 Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride CAS No. 1050509-68-6

Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride

Cat. No. B3078387
CAS RN: 1050509-68-6
M. Wt: 201.69 g/mol
InChI Key: CGTYPXZMIJZFIO-UHFFFAOYSA-N
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Description

Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride (MEPE) is an organic compound with a molecular weight of 221.7 g/mol. It is a tertiary amine salt with a chemical formula of C10H19NO·HCl. MEPE is a colorless, crystalline solid that is soluble in water, alcohol and other organic solvents. MEPE is widely used in scientific research due to its unique properties and wide range of applications.

Scientific Research Applications

Corrosion Inhibition

Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride and similar amine derivatives have been synthesized and explored for their corrosion inhibition properties. For instance, amine derivative compounds were investigated for their effectiveness in inhibiting corrosion on mild steel in acidic environments. These compounds were found to form a protective film on mild steel surfaces, significantly improving corrosion resistance. The study utilized a combination of electrochemical measurements, surface analysis, and molecular dynamics simulations to understand the adsorption mechanism and interaction between the amine derivatives and mild steel surface (Boughoues et al., 2020).

Raman Spectroscopy in Molecular Characterization

Raman spectroscopy, a tool for molecular characterization, has been applied to methylated amines and their hydrochlorides, including compounds similar to Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride. This technique helps in understanding the structural and vibrational properties of such compounds, providing insights into their chemical behavior and potential applications (Edsall, 1937).

Pharmaceutical Process Safety

In pharmaceutical manufacturing, the safety of processes involving compounds like Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride is crucial. Studies have been conducted to control the formation of genotoxins during the preparation of hydrochloride salts of tertiary amines, demonstrating the importance of careful process control to ensure the safety and efficacy of pharmaceutical products (Yang et al., 2009).

Drug Delivery Systems

The compound has potential applications in drug delivery systems. For example, tris(2-(2-formylphenoxy)ethyl)amine, a related compound, was synthesized and used as a cross-linker for chitosan hydrogels, which showed pH- and thermo-responsive swelling behavior. Such hydrogels can be used for controlled drug release, highlighting the applicability of Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride in similar contexts (Karimi et al., 2018).

Ligand Design for Metal Complexes

Amines, including derivatives similar to Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride, have been used in designing ligands for metal complexes. These ligands can form stable and highly flexible complexes with various metals, which can be useful in different fields of chemistry and materials science (Liu et al., 1993).

properties

IUPAC Name

N-methyl-2-(3-methylphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-9-4-3-5-10(8-9)12-7-6-11-2;/h3-5,8,11H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTYPXZMIJZFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride

CAS RN

1050509-68-6
Record name Ethanamine, N-methyl-2-(3-methylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050509-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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